molecular formula C10H12N2O3S B14887707 4-(n-Allylsulfamoyl)benzamide

4-(n-Allylsulfamoyl)benzamide

Cat. No.: B14887707
M. Wt: 240.28 g/mol
InChI Key: LCTGZWQVEOOGFS-UHFFFAOYSA-N
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Description

4-(n-Allylsulfamoyl)benzamide is an organic compound with the molecular formula C10H12N2O3S It is a derivative of benzamide, featuring an allylsulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Allylsulfamoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of catalysts such as IL/ZrCl4 can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(n-Allylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfides.

Mechanism of Action

The mechanism of action of 4-(n-Allylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound’s effects are mediated through the binding to these enzymes, leading to alterations in their activity and subsequent biological responses.

Comparison with Similar Compounds

4-(n-Allylsulfamoyl)benzamide can be compared with other benzamide derivatives, such as:

  • N-Benzyl-4-sulfamoyl-benzamide
  • N-(2-Chloro-4-nitrophenyl)sulfonamide
  • N-(4-Bromophenyl)sulfonamide

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity . The unique allylsulfamoyl group in this compound distinguishes it from other derivatives, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

4-(prop-2-enylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-2-7-12-16(14,15)9-5-3-8(4-6-9)10(11)13/h2-6,12H,1,7H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTGZWQVEOOGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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